4-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}benzamide
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Overview
Description
4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the reaction of 5-methylfurfural with an appropriate amine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Synthesis of 5-methylfurfural from biomass-derived furfural.
Step 2: Reaction of 5-methylfurfural with an amine to form the corresponding Schiff base.
Step 3: Reaction of the Schiff base with benzoyl chloride to form 4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylfuran
- 2-Ethylfuran
- 2-Methylfuran
Uniqueness
4-[(2E)-3-(5-METHYLFURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is unique due to its specific structural features, such as the presence of both a furan ring and a benzamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-7-13(20-10)8-9-14(18)17-12-5-3-11(4-6-12)15(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)/b9-8+ |
InChI Key |
ZKSPJXQMUHHKBI-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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